molecular formula C19H19Cl2N3O4S2 B4588992 2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE

2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE

Cat. No.: B4588992
M. Wt: 488.4 g/mol
InChI Key: ZQSPIADCRLKCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE is a synthetic organic compound. It is characterized by its complex structure, which includes a benzamide core substituted with various functional groups such as chloro, cyano, ethyl, methyl, thienyl, morpholino, and sulfonyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the thienyl group through a coupling reaction. Subsequent steps involve the addition of chloro, cyano, ethyl, methyl, morpholino, and sulfonyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(morpholinosulfonyl)benzoic acid: Shares the benzamide core and some functional groups.

    3-Cyano-4-ethyl-5-methyl-2-thiophenecarboxamide: Contains the thienyl group and similar substituents.

Uniqueness

2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4S2/c1-3-12-11(2)29-19(14(12)10-22)23-18(25)13-8-17(16(21)9-15(13)20)30(26,27)24-4-6-28-7-5-24/h8-9H,3-7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSPIADCRLKCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 3
2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 5
2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.